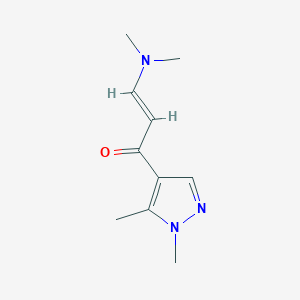
1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide is a unique chemical compound with distinctive structural attributes. Its molecular composition combines a piperidine ring, a carboxamide group, and sulfonyl functionalities, indicating its potential relevance in various biochemical and industrial contexts.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used in synthetic organic chemistry as an intermediate for complex molecules.
Biology: Potentially useful in studying enzyme inhibition and protein-ligand interactions, due to its functional groups.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, possibly in polymers or as a precursor in pharmaceutical manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions
Industrial Production Methods: Scaling up for industrial production may involve batch or continuous flow methods. High-pressure reactors and specialized catalysts might be employed to ensure high efficiency and purity of the final product. Strict adherence to reaction conditions, such as temperature and pressure, is essential.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The carbonyl groups in the compound can be targeted by reducing agents to yield corresponding alcohols or amines.
Substitution: The piperidine ring can undergo various electrophilic or nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions.
Major Products Formed: Depending on the reaction, products can include sulfone derivatives, reduced alcohol/amine derivatives, or substituted piperidines.
Wirkmechanismus
Mechanism of Action: This compound may act by binding to specific molecular targets, such as enzymes or receptors, interfering with their natural biological activity.
Molecular Targets and Pathways: Likely involves binding to key enzymes or proteins, possibly inhibiting their function or altering signal transduction pathways. Detailed studies are needed to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds with similar structures include other piperidine carboxamides and sulfonyl derivatives.
Unique Attributes: What sets 1-(methylsulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide apart are its specific substituents on the piperidine ring and the presence of the dihydropyridazinone moiety, which may confer unique biological or chemical properties.
Enjoy exploring the complexities of this fascinating compound!
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-26(24,25)21-10-8-12(9-11-21)17(23)18-14-5-3-2-4-13(14)15-6-7-16(22)20-19-15/h2-7,12H,8-11H2,1H3,(H,18,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSKCZORSBLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)
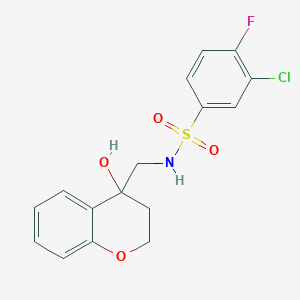
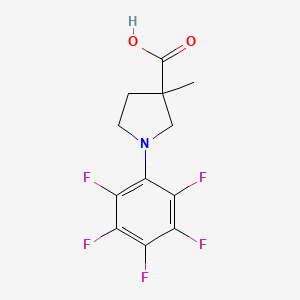
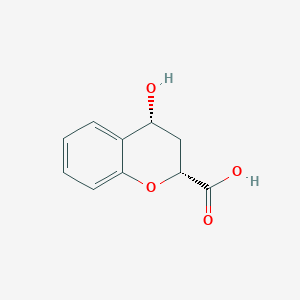
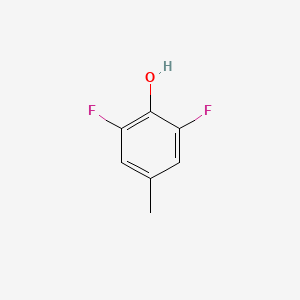
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)
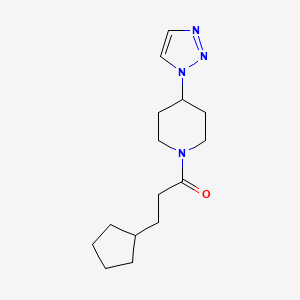
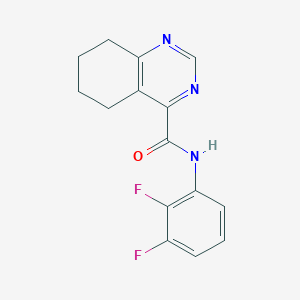
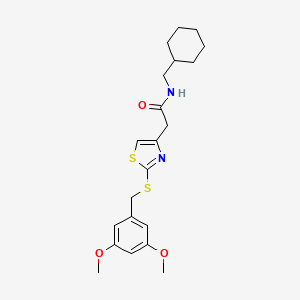
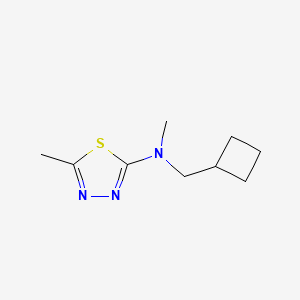
![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)

![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)
